molecular formula C32H26N4O2S2 B407946 2-(4'-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1'-BIPHENYL]-4-CARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

2-(4'-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1'-BIPHENYL]-4-CARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B407946
M. Wt: 562.7g/mol
InChI Key: OPGSGLCECGNNFR-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] is a complex organic compound that features a biphenyl core with two thieno[2,3-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

Mechanism of Action

The mechanism of action of Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thieno[2,3-b]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity to biological targets and improve its stability in various applications.

Properties

Molecular Formula

C32H26N4O2S2

Molecular Weight

562.7g/mol

IUPAC Name

[4-[4-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone

InChI

InChI=1S/C32H26N4O2S2/c1-15-13-17(3)35-31-23(15)25(33)29(39-31)27(37)21-9-5-19(6-10-21)20-7-11-22(12-8-20)28(38)30-26(34)24-16(2)14-18(4)36-32(24)40-30/h5-14H,33-34H2,1-4H3

InChI Key

OPGSGLCECGNNFR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C=C6C)C)N)N)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C=C6C)C)N)N)C

Origin of Product

United States

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